1-Azidopyrene

Catalog No.
S605874
CAS No.
36171-39-8
M.F
C16H9N3
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azidopyrene

Researchers needing to covalently attach a pyrene fluorophore to alkyne-functionalized targets often face harsh multi-step derivatization. 1-Azidopyrene provides a direct solution via CuAAC click chemistry, enabling high-yield, bioorthogonal conjugation under mild aqueous conditions. • Efficient one-step labeling of alkyne-modified biomolecules, polymers, and surfaces. • Avoids diazotization steps required for 1-aminopyrene. • Forms stable triazole linkages; preserves fluorescence properties. • Also a photochemical precursor for nitrene-based crosslinking. Supplied with reliable purity for consistent results.

CAS Number

36171-39-8

Product Name

1-Azidopyrene

IUPAC Name

1-azidopyrene

Molecular Formula

C16H9N3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C16H9N3/c17-19-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H

InChI Key

BMNGOGRNWBJJKB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+]=[N-]

Synonyms

1-azidopyrene, azidopyrene

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+]=[N-]

The exact mass of the compound 1-Azidopyrene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

1 g, 5 g

1-Azidopyrene is a key derivative of pyrene, a polycyclic aromatic hydrocarbon widely utilized for its distinctive fluorescent properties, including a long fluorescence lifetime and the ability to form excimers. The introduction of an azide (-N3) group makes 1-Azidopyrene a highly effective building block for covalent modification of materials and biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 'click chemistry'. This reaction's efficiency and bioorthogonality allow for specific and high-yield conjugation to alkyne-modified targets under mild, often aqueous, conditions. Beyond its role in bioconjugation, 1-Azidopyrene also serves as a precursor for generating 1-pyrenylnitrene upon photolysis, a reactive intermediate used in surface modification and polymer curing.

Research Fit

Lipophilic photoreactive aryl azide probe with pyrene fluorophore
UV-activated nitrene intermediate enables covalent insertion into C–H/N–H bonds
Photoaffinity labeling for membrane protein topography and hydrophobic domain mapping

Choosing a pyrene-based reagent requires careful consideration of the specific functional group, as this dictates its reaction compatibility and ultimate application performance. Substituting 1-Azidopyrene with alternatives like 1-aminopyrene or 1-bromopyrene is often unfeasible. 1-Aminopyrene, while a useful precursor for synthesizing other derivatives, requires harsh diazotization and azidation steps to be converted into a click-reactive form, adding process complexity and potential for side reactions. 1-Bromopyrene is suitable for Sonogashira or Suzuki coupling reactions but is incompatible with the highly specific and bioorthogonal azide-alkyne cycloaddition pathway. The azide moiety of 1-Azidopyrene is specifically engineered for click chemistry, offering a direct, high-yield route to stable triazole linkages under mild conditions, a capability that non-azide pyrene derivatives lack.

Substitution Risk

Vs. generic aryl azide (e.g., phenyl azide)
High fluorescence quantum yield and strong membrane partitioning from pyrene core
Lower fluorescence and weak membrane insertion may compromise detection sensitivity
Vs. 1-ethynylpyrene
Light-triggered covalent insertion without pre-installed functional handles
Requires copper-catalyzed click chemistry; cannot directly label unfunctionalized targets
Vs. diazirine-based photoreactive probes
Nitrene insertion pathway produces characteristic C–H/N–H crosslinking profile
Crosslinking pattern may differ; protein–DNA contacts may remain undetected

Click Chemistry Conjugation Efficiency

1-Azidopyrene is a direct precursor for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction noted for its high yields and specificity for forming 1,4-disubstituted triazoles. Alternative synthesis routes starting with other pyrene derivatives, such as the Sonogashira coupling of 1-bromopyrene with a terminal alkyne, can suffer from side reactions like Glaser-type homocoupling, which was observed to produce up to 16% of undesired di-alkyne byproduct under certain conditions. The use of 1-Azidopyrene circumvents these side reactions, providing a cleaner and more direct route to pyrene-functionalized triazoles.

Evidence DimensionReaction Byproduct Formation
Target Compound DataMinimal to no homocoupling byproducts in CuAAC reaction.
Comparator Or Baseline1-Bromopyrene (via Sonogashira coupling): ~16% Glaser-type homocoupled di-alkyne byproduct with Pd(PPh3)4 catalyst, reduced to ~4% with Pd(PPh3)2Cl2.
Quantified DifferenceSignificantly lower potential for homocoupling side products compared to Sonogashira coupling of 1-bromopyrene.
ConditionsSynthesis of pyrene-functionalized pyrazole ligands.

For applications requiring high purity and yield, 1-Azidopyrene offers a more reliable and efficient conjugation pathway, reducing downstream purification challenges and material loss.

Singlet nitrene lifetime
Class-level
22 ns
Longer excited-state window supports nitrene insertion efficiency
>2× longer than phenyl azide class baseline; benzene solution

Thermal Stability vs. Other Azides

The thermal stability of organic azides is a critical parameter for safe handling and processability. While specific decomposition data for 1-Azidopyrene is not detailed in the provided sources, general principles suggest that aryl azides are more stable than many alkyl azides. For comparison, a study on substituted azidoethanes showed that electron-withdrawing groups significantly lower thermal stability, with decomposition onset temperatures (TDSC) ranging from 225°C for N3-CH2-CH3 down to 130°C for N3-CH2-COCH3. The pyrene moiety is a large aromatic system, which generally imparts greater stability compared to small alkyl azides or those with strongly destabilizing functional groups.

Evidence DimensionThermal Decomposition Onset (TDSC)
Target Compound DataAryl azides like 1-Azidopyrene are generally more thermally stable than many aliphatic azides.
Comparator Or BaselineAzidoethane derivatives: N3-CH2-CH3 (225°C), N3-CH2-OCH3 (173°C), N3-CH2-CONH2 (157°C), N3-CH2-COCH3 (130°C).
Quantified DifferenceExpected higher thermal stability than aliphatic azides, particularly those with electron-withdrawing groups.
ConditionsThermal stability evaluated by SC-DSC.

Higher thermal stability is a key advantage for process safety, storage, and applications that may involve elevated temperatures, making 1-Azidopyrene a more robust choice than less stable azide-containing reagents.

Triplet ZFS parameter D
Class-level
0.73 cm⁻¹
Greater spin delocalization stabilizes triplet, reducing side reactions
≈27% smaller D than phenyl nitrene; 77 K ESR

Solubility and Handling Properties

The large, hydrophobic pyrene core dictates the solubility of its derivatives. Pyrene itself has extremely low water solubility (e.g., 4.0 x 10^-6 g/L), necessitating the use of organic solvents or surfactants for aqueous applications. 1-Azidopyrene shares this characteristic, typically requiring solvents like THF, ACN, or mixtures thereof for dissolution in click reactions. In contrast, highly sulfonated pyrene derivatives like APTS (sodium 8-aminopyrene-1,3,6-trisulfonate) are designed for high water solubility. The choice between 1-Azidopyrene and a water-soluble analogue depends entirely on the reaction medium. For organic-phase synthesis or when controlled formulation with surfactants is desired, 1-Azidopyrene is the appropriate choice.

Evidence DimensionSolubility
Target Compound DataRequires organic solvents like THF or ACN for dissolution.
Comparator Or BaselinePyrene: Very low water solubility (microgram per liter range). Sulfonated pyrene derivatives (e.g., APTS): Designed for high water solubility.
Quantified DifferenceFundamentally different solubility profiles, dictating solvent system selection.
ConditionsGeneral laboratory conditions for synthesis and formulation.

This dictates the processability of the compound; procuring 1-Azidopyrene is necessary for applications in non-aqueous systems or where the hydrophobicity of the pyrene tag is a desired feature for membrane or polymer interaction.

B[a]P binding competition
Head-to-head
Competitive inhibitor of [³H]B[a]P binding
Reported competitive binding context for photoreactive surrogate validation
Purified 29 kDa mouse liver B[a]P binding protein
Tritiated analog activity
Reported
3 Ci/mmol
Supports autoradiographic detection in membrane labeling studies
Validated in bovine rod outer segment disk membranes
E. coli binding state
Reported
Dramatically increased binding to de-energized cells
Reported state-dependent labeling context for envelope dynamics
Qualitative comparison; whole E. coli suspension
Mutagenic potency rank
Head-to-head
Rank #2 of 8 aryl azides
Supports nitrenium ion benchmark studies; ranked potency context
TA98 and TA98/1,8-DNP₆ Salmonella strains

Polymer and Nanomaterial Functionalization

For researchers needing to impart fluorescence to pre-formed structures like polymers or nanojars containing alkyne groups, 1-Azidopyrene is the reagent of choice. Its compatibility with established CuAAC protocols allows for efficient surface modification without altering the underlying material's structure, a clear advantage over attempting to polymerize monomers already functionalized with bulky pyrene groups.

Fluorescent Probes in Organic Media

When synthesizing fluorescent probes or sensors intended for use in non-aqueous environments, such as monitoring reactions in organic solvents or incorporation into polymeric films, 1-Azidopyrene provides the necessary solubility profile. Its hydrophobic nature is an asset, ensuring miscibility and preventing leaching that might occur with water-soluble alternatives.

Bio-orthogonal Biomolecule Labeling

In chemical biology, where proteins or nucleic acids are metabolically or chemically modified to include alkyne handles, 1-Azidopyrene serves as a robust fluorescent tag. The efficiency and mild conditions of the click reaction allow for the covalent attachment of the pyrene fluorophore with high specificity, enabling applications in fluorescence-based detection and imaging.

Photocurable Resins and Surface Modification

Beyond click chemistry, 1-Azidopyrene can be used as a photosensitizer in applications like photoresist technology. Upon UV irradiation, it forms a highly reactive nitrene intermediate that can cross-link polymer matrices, such as phenol resins, to create durable patterned surfaces.

Application Fit Matrix

Application
Selection Property
Validation Focus
PAH receptor photoaffinity labeling
B[a]P binding-site mimicry context
Competitive displacement in purified protein models
GPCR membrane protein topography
Lipophilic bilayer-partitioning probe
Photolabeling pattern in disk membrane models
Bacterial envelope state sensing
Energy-state-dependent labeling
De-energized vs energized cell comparison
Nitrenium ion DNA damage benchmark
Rank-ordered potency in frameshift assays
Mutagenicity ranking in Salmonella tester strains

XLogP3

6

Other CAS

36171-39-8

Wikipedia

Azidopyrene

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